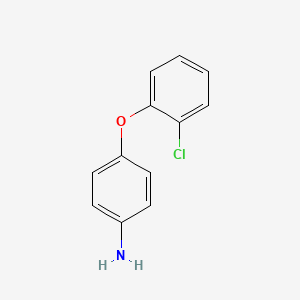

4-(2-Chlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDUWJVFNUYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205269 | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-85-2 | |

| Record name | 4-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(2-Chlorophenoxy)aniline

An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenoxy)aniline

This compound is a diaryl ether amine scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy moiety linked to an aniline ring, serves as a versatile building block for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents. The precise arrangement of the chloro- and amino- groups provides a platform for further functionalization, influencing molecular conformation, lipophilicity, and metabolic stability.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will dissect two major strategies: the classic Ullmann condensation for C-O bond formation and the modern Buchwald-Hartwig amination for C-N bond formation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific needs.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO[1][2][3] |

| Molecular Weight | 219.67 g/mol [1][2][3] |

| CAS Number | 56705-85-2[2][3][4] |

| Appearance | Solid[4] |

| Melting Point | 74.9-77.8 °C[1] |

| IUPAC Name | this compound[2] |

Part 1: The Ullmann Condensation Pathway for C-O Bond Formation

The Ullmann condensation is a foundational method in organic synthesis for constructing diaryl ethers.[5] Discovered by Fritz Ullmann, this copper-catalyzed reaction couples an aryl halide with a phenol.[6][7] Despite its age and often harsh reaction conditions (high temperatures), it remains a robust and cost-effective method, particularly for specific substrate classes.[6][7]

The retrosynthetic approach involves disconnecting the ether linkage, identifying 4-aminophenol and a 2-chlorohalobenzene as the key starting materials.

The Ullmann Reaction Mechanism

The precise mechanism of the Ullmann reaction has been a subject of study, but a widely accepted pathway involves the formation of a copper(I) phenoxide species.[5] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper(I) catalyst.

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Causality Behind Experimental Choices

-

Aryl Halide Reactivity: The choice of halide on the 2-chlorohalobenzene partner is critical. Reactivity follows the trend I > Br > Cl.[8] Aryl iodides are the most reactive due to the weaker C-I bond, allowing for milder reaction conditions compared to their bromide or chloride counterparts.

-

Catalyst System: While traditional protocols used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of a copper(I) salt, such as CuI or CuBr.[7] The addition of a ligand (e.g., phenanthroline, diamines) can stabilize the copper catalyst, improve solubility, and facilitate the reaction at lower temperatures.[5][6]

-

Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the active nucleophile.[7] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used to achieve the necessary high temperatures (often >150 °C).[6]

Detailed Experimental Protocol: Ullmann Synthesis

This protocol is a representative procedure based on established principles for the synthesis of this compound from 4-aminophenol and 1-iodo-2-chlorobenzene.

1. Reaction Setup:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

- The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.

2. Reagent Addition:

- Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

- Add 1-iodo-2-chlorobenzene (1.1 eq) to the mixture via syringe.

3. Reaction Execution:

- Heat the reaction mixture to 140-150 °C with vigorous stirring.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed (typically 12-24 hours).

4. Work-up and Isolation:

- Cool the reaction mixture to room temperature.

- Pour the mixture into water and extract with ethyl acetate (3 x volumes).

- Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Caption: Experimental workflow for the Ullmann synthesis.

Part 2: The Buchwald-Hartwig Amination Pathway for C-N Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[9][10] Developed in the 1990s by Stephen Buchwald and John F. Hartwig, this method allows for the coupling of amines with aryl halides or triflates under significantly milder conditions than traditional methods like the Goldberg reaction (the C-N Ullmann variant).[6][9]

For this synthesis, the most direct C-N bond formation would involve coupling an aryl halide, such as 1-bromo-4-(2-chlorophenoxy)benzene, with an ammonia equivalent.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12][13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

-

The Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) developed by the Buchwald group are essential.[14][15] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers.[9][14]

-

Ammonia Equivalents: Coupling with ammonia itself can be challenging. Therefore, "ammonia equivalents" or surrogates are often used. A common strategy involves using benzophenone imine, which couples efficiently, followed by a simple acidic hydrolysis step to reveal the primary aniline.[16]

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are also used depending on the substrate.[16] Anhydrous, non-protic solvents like toluene or dioxane are typically employed.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes a plausible two-step synthesis of this compound starting from the requisite aryl bromide and using benzophenone imine as an ammonia surrogate.

Step A: Pd-Catalyzed C-N Coupling 1. Reaction Setup:

- In a glovebox, add the aryl halide (1-bromo-4-(2-chlorophenoxy)benzene, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a dry Schlenk tube.

- Seal the tube, remove it from the glovebox, and establish a nitrogen atmosphere.

2. Reagent Addition:

- Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).

3. Reaction Execution:

- Heat the mixture to 80-110 °C with stirring.

- Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 4-18 hours).

4. Work-up:

- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

- Concentrate the filtrate under reduced pressure. The crude N-(4-(2-chlorophenoxy)phenyl)diphenylmethanimine is often carried directly to the next step.

Step B: Hydrolysis of the Imine 1. Deprotection:

- Dissolve the crude imine from the previous step in tetrahydrofuran (THF).

- Add 2M hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 1-2 hours.

2. Isolation and Purification:

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

Extract the product with ethyl acetate (3 x volumes).

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the final product.

Caption: Two-step workflow for the Buchwald-Hartwig synthesis.

Part 3: Comparative Analysis of Synthetic Pathways

The choice between the Ullmann and Buchwald-Hartwig methodologies depends on factors such as substrate availability, cost considerations, required reaction scale, and tolerance for functional groups.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Bond Formed | C-O (Diaryl Ether) | C-N (Aryl Amine) |

| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |

| Ligand | Optional (e.g., Phenanthroline) | Required (e.g., XPhos, RuPhos) |

| Base | Moderate (K₂CO₃, Cs₂CO₃) | Strong (NaOt-Bu, K₃PO₄) |

| Temperature | High (140-220 °C)[6] | Mild to Moderate (RT - 110 °C)[12] |

| Typical Yields | Moderate to Good | Good to Excellent |

| Pros | Low catalyst cost; simple reagents. | High functional group tolerance; milder conditions; broader scope.[9] |

| Cons | Harsh conditions; limited substrate scope; often requires stoichiometric copper.[6] | High cost of Pd and ligands; requires inert atmosphere; potential for catalyst contamination. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical transformations. The Ullmann condensation represents a classic, cost-effective approach suitable for large-scale synthesis where the high-temperature conditions are tolerable. In contrast, the Buchwald-Hartwig amination offers a more modern, versatile, and milder alternative, providing higher yields and accommodating a broader range of functional groups, making it exceptionally valuable in the context of complex molecule synthesis and drug discovery. The selection of the optimal pathway requires a careful analysis of the specific project goals, balancing factors of cost, scale, efficiency, and chemical compatibility. This guide provides the foundational knowledge and practical protocols for researchers to make that informed decision.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Singleton, J. T., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-293. [Link]

-

Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 1, 2026, from [Link]

-

Singleton, J. T., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-293. Available at: [Link]

-

Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3193. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 1, 2026, from [Link]

-

2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

This compound (C12H10ClNO) - PubChemLite. (n.d.). Retrieved January 1, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]

-

Frank, É., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1860-1866. [Link]

-

Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

2-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. (n.d.). Retrieved January 1, 2026, from [Link]

-

2-(4-chlorophenoxy)aniline (C12H10ClNO) - PubChemLite. (n.d.). Retrieved January 1, 2026, from [Link]

-

Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 1, 2026, from [Link]

- Method for preparing boscalid intermediate 2-(4-chlorophenyl) aniline - Google Patents. (n.d.).

-

Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved January 1, 2026, from [Link]

- Process for preparing aniline - Google Patents. (n.d.).

-

2-(4-CHLOROPHENOXY)ANILINE | CAS 2770-11-8 - Matrix Fine Chemicals. (n.d.). Retrieved January 1, 2026, from [Link]

-

Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (2019). Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 56705-85-2 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. name-reaction.com [name-reaction.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. research.rug.nl [research.rug.nl]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Physicochemical properties of 4-(2-Chlorophenoxy)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenoxy)aniline

Abstract

This compound is a substituted diaryl ether of significant interest in synthetic chemistry, serving as a versatile intermediate for the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its unique combination of an aniline moiety, a flexible ether linkage, and a chlorinated aromatic ring imparts specific physicochemical characteristics that govern its reactivity, solubility, and biological interaction potential. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and experimental methodologies. We will explore the compound's structural and electronic features, its spectroscopic signature, and the practical protocols required for its characterization, offering a holistic view for researchers engaged in its use.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic compound featuring an aniline ring linked via an ether oxygen to an ortho-substituted chlorophenyl ring.

The molecule's three-dimensional conformation is dictated by the rotational freedom around the C-O-C ether linkage, allowing the two aromatic rings to adopt various spatial orientations. This conformational flexibility can be a critical determinant in its interaction with biological targets, such as enzyme active sites.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical intermediate is largely defined by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation approaches in drug development.

| Property | Value / Description | Significance in Application |

| Appearance | Pale yellow powder or solid[4] | Indicates purity; color may suggest the presence of oxidized impurities. |

| Melting Point | 74.9 - 77.8 °C[3] | A sharp melting range is a key indicator of high purity. Useful for quality control. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol and chloroform.[4][5] | Governs choice of reaction solvents and purification methods (e.g., crystallization vs. chromatography). |

| pKa (Predicted) | ~3.7[4] | Indicates weak basicity of the aniline nitrogen. Crucial for predicting reactivity in acid-base reactions. |

| LogP (Predicted) | 3.6[6] | High value indicates significant lipophilicity ("fat-loving"). Predicts partitioning into lipid membranes and potential for bioaccumulation. |

Causality Behind the Properties

-

Melting Point: The moderately high melting point for a molecule of this size reflects efficient crystal lattice packing, enabled by intermolecular hydrogen bonding between the amine groups (N-H···N) and dipole-dipole interactions involving the polar C-Cl and C-O-C bonds.

-

Solubility: The molecule's dual nature dictates its solubility. The two large, nonpolar aromatic rings make it hydrophobic, hence its poor solubility in water.[5] However, the polar amine (-NH₂) and ether (-O-) functionalities allow for interactions with polar organic solvents. To solubilize this compound in an aqueous medium, protonation of the basic aniline nitrogen with a strong acid would be required to form a more soluble ammonium salt.

-

Basicity (pKa): Aniline itself has a pKa of ~4.6. The presence of the electron-withdrawing chlorophenoxy group pulls electron density away from the aniline ring and, by extension, from the nitrogen lone pair. This delocalization reduces the availability of the lone pair to accept a proton, rendering this compound a weaker base than aniline, as reflected by its lower predicted pKa.[4]

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a cornerstone of drug design, correlating with a drug's ability to cross cell membranes. A LogP of 3.6 signifies that the compound is approximately 10³·⁶ (or ~4000) times more soluble in octanol than in water.[6][7] This high lipophilicity is dominated by the large, hydrophobic surface area of the two aromatic rings and the chlorine atom. While beneficial for membrane permeability, excessively high LogP values can lead to poor aqueous solubility and increased metabolic turnover.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: A generalized workflow for the spectroscopic analysis of isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the electronic environment of every hydrogen atom. Key expected signals include:

-

Aromatic Protons (6.5-7.5 ppm): A complex multiplet pattern arising from the seven protons on the two distinct aromatic rings. The protons on the aniline ring will generally be more shielded (further upfield) than those on the electron-poor chlorophenyl ring.

-

Amine Protons (~3.7 ppm): A broad singlet corresponding to the two -NH₂ protons.[8] The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR: The carbon spectrum will show 12 distinct signals, one for each carbon atom, as the molecule is asymmetric.

-

Aromatic Carbons (110-160 ppm): Carbons directly attached to oxygen (C-O), nitrogen (C-N), and chlorine (C-Cl) will be the most deshielded (furthest downfield).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present.[9]

-

N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of sharp-to-medium peaks, typical for a primary amine.

-

Aromatic C-H Stretch (~3030-3100 cm⁻¹): Signals indicating the presence of hydrogens on aromatic rings.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): A series of sharp absorptions confirming the aromatic skeleton.

-

C-O-C Asymmetric Stretch (1200-1275 cm⁻¹): A strong, prominent peak confirming the diaryl ether linkage.

-

C-Cl Stretch (700-800 cm⁻¹): A strong band in the fingerprint region indicating the presence of the chloro-substituent.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation data.[8]

-

Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 219. A characteristic M+2 peak at m/z = 221, with roughly one-third the intensity of the M⁺ peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive signature for a monochlorinated compound.

-

Key Fragmentation: The most likely fragmentation pathway is the cleavage of the C-O ether bonds, leading to fragment ions corresponding to the chlorophenoxy and aminophenyl moieties.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be robust and self-validating. The following are standard methodologies for characterizing an intermediate like this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol establishes the purity of a synthesized batch, a critical quality control step.

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water. Filter and degas the mobile phase thoroughly to prevent baseline noise and system blockage.

-

Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution.

-

Injection: Inject 10 µL of the sample solution onto the column.

-

Detection: Monitor the eluent using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level >98% is typically required for use in further synthetic steps.

-

System Validation: The protocol is self-validating by running a blank (mobile phase injection) to ensure no system peaks are present and by demonstrating a stable baseline before and after the analyte peak.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC provides a more accurate and informative measure of melting point and purity than traditional methods.

-

Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to ~100 °C.

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, narrow peak is indicative of high purity. The presence of impurities would typically cause a broadening of the peak and a depression of the melting point.

-

System Validation: The instrument is calibrated using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy, making the measurement traceable and reliable.

Synthesis and Potential Applications

This compound is not a naturally occurring compound and must be synthesized. A common and robust method for creating the diaryl ether linkage is the Ullmann condensation.[10]

Caption: Ullmann condensation reaction scheme for synthesis.

Its primary value lies in its role as a structural scaffold. The aniline nitrogen is a nucleophilic handle that can be readily functionalized. For instance, it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems like quinazolines or benzimidazoles, which are common motifs in pharmacologically active molecules.[10] The presence of the chlorophenoxy group modulates the electronic properties and lipophilicity of the final compound, making it a key building block in medicinal chemistry for structure-activity relationship (SAR) studies.

Safety and Toxicological Considerations

While specific toxicological data for this compound is limited, a hazard assessment can be inferred from its structural components and data on related isomers.

-

GHS Hazard Classification (Inferred): Based on data for related compounds, it is likely classified as:

-

Class-Related Toxicity: The chlorophenoxy moiety is a structural component of certain herbicides.[13][14] While this compound is not a herbicide, high-dose exposure to this chemical class can lead to systemic toxicity, including metabolic acidosis and neurotoxic effects.[13][15][16] The chloroaniline component also warrants caution, as compounds in this class can induce methemoglobinemia upon absorption.[17]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a chemical intermediate whose value is defined by a precise set of physicochemical properties. Its moderate melting point, poor aqueous solubility, and high lipophilicity are direct consequences of its molecular structure. These characteristics, along with the reactivity of its aniline functional group, make it a strategic building block for targeted synthesis. A thorough understanding and characterization of these properties, using the robust analytical protocols outlined in this guide, are essential for any researcher aiming to leverage this compound in the fields of drug discovery, materials science, and beyond.

References

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H10ClNO). Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology. Retrieved from [Link]

-

AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

-

Masoud, M. S., et al. (2007). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Roberts, D. M., et al. (2007). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Annals of Emergency Medicine. Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. reddit.com [reddit.com]

- 6. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. 2-(4-Chlorophenoxy)aniline | Research Chemical | RUO [benchchem.com]

- 11. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 16. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Versatile Diaryl Ether Amine

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)aniline (CAS: 56705-85-2) for Advanced Research Applications

This compound is a diaryl ether amine that serves as a highly valuable, yet specialized, building block in synthetic chemistry. Its structure, featuring a nucleophilic aniline moiety electronically influenced by a 2-chloro-substituted phenoxy group, presents a unique combination of reactivity and steric hindrance. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, a robust protocol for its synthesis, detailed analytical characterization methods, and critical safety information. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this molecule's full potential in creating novel chemical entities.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is registered under CAS number 56705-85-2.[1][2][3][4] Its fundamental properties are summarized below, providing the essential data required for experimental design and computational modeling.

Molecular Structure

The molecular structure consists of an aniline ring linked to a 2-chlorophenol group via an ether bond at the para-position relative to the amino group. The ortho-chloro substituent on the phenoxy ring introduces significant steric and electronic effects that differentiate it from its isomers.

Caption: Molecular structure of this compound.

Data Summary Table

| Identifier | Value | Source(s) |

| CAS Number | 56705-85-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][3][5] |

| Molecular Weight | 219.67 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][2] |

| SMILES | NC1=CC=C(OC2=CC=CC=C2Cl)C=C1 | [1] |

| InChIKey | GKVDUWJVFNUYAR-UHFFFAOYSA-N | [6] |

| Appearance | Typically a solid (e.g., powder) | [7] |

| Storage | Store at 0-8 °C | [1] |

Part 2: Synthesis Protocol: Ullmann Condensation Approach

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation, a classic copper-catalyzed reaction, remains a robust and reliable method for this transformation.[8] This protocol details the coupling of 4-aminophenol with 1-chloro-2-iodobenzene.

Expertise & Experience Insight: The choice of 1-chloro-2-iodobenzene is deliberate. The carbon-iodine bond is significantly more reactive towards copper-catalyzed nucleophilic substitution than the carbon-chlorine bond, allowing for selective reaction at the desired position. A strong base like potassium carbonate is essential to deprotonate the phenolic hydroxyl group, forming the active nucleophile.

Sources

- 1. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 56705-85-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [chemicalbook.com]

- 6. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. 2-(4-Chlorophenoxy)aniline | Research Chemical | RUO [benchchem.com]

Foreword: Understanding the Criticality of Physicochemical Profiling

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chlorophenoxy)aniline

In modern pharmaceutical development and synthetic chemistry, the journey from a promising molecule to a viable product is paved with rigorous scientific investigation. An active pharmaceutical ingredient (API) or a key synthetic intermediate is only as valuable as its ability to be reliably formulated, stored, and delivered. It is within this context that we examine this compound. As a molecule with potential applications as a building block in complex organic synthesis, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful process development, formulation design, and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and chemical stability of this compound, offering researchers and drug development professionals a robust framework for its evaluation.

Molecular Profile of this compound

Before delving into experimental characterization, it is essential to understand the structural attributes of this compound that will govern its behavior.

-

Structure: The molecule consists of a diphenyl ether linkage, with a chlorine atom on one phenyl ring and an aniline moiety on the other.

-

Hydrophobicity: The two aromatic rings and the chloro-substituent contribute to a significant hydrophobic character.

-

Polarity & Basicity: The primary amine (-NH₂) group introduces a site for hydrogen bonding and imparts basicity, allowing for protonation in acidic media.

This duality—a largely nonpolar backbone with a polar, ionizable functional group—suggests a complex solubility profile, with poor aqueous solubility at neutral pH but enhanced solubility in organic solvents and acidic aqueous solutions.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56705-85-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1][2] |

| Predicted pKa (Basic) | 3.69 ± 0.10 (for the conjugate acid) | [3] |

| Appearance | Pale yellow to colorless solid (predicted) | [3] |

Solubility Characterization: A Cornerstone of Formulation

Solubility is a critical quality attribute that directly influences bioavailability, processability, and the choice of formulation strategy. A comprehensive understanding of a compound's solubility in various solvent systems is therefore non-negotiable.

Theoretical Considerations & Solvent Selection Rationale

The principle of "like dissolves like" provides the initial framework for solvent selection. Given the structure of this compound, we anticipate the following:

-

Aqueous Solvents: Very low solubility is expected in neutral water (e.g., pH 7) due to the dominant hydrophobic character of the diphenyl ether structure.[4][5] In acidic buffers (e.g., pH 1-3), the aniline nitrogen will be protonated, forming a more polar anilinium salt, which should significantly enhance aqueous solubility.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the amine group.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected. While the molecule is largely nonpolar, the amine group may limit miscibility with purely nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, as these solvents can effectively solvate the aromatic rings and the chloro-substituent.[3]

Experimental Workflow for Solubility Assessment

The industry-standard shake-flask method provides a reliable means of determining equilibrium solubility. The workflow is designed to ensure that a true equilibrium is reached and that the analytical quantification is accurate and specific.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound (sufficient to ensure undissolved solid remains at equilibrium) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected test solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the settling of undissolved solids.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates. The first few drops should be discarded to saturate the filter membrane.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Representative Solubility Data (Hypothetical)

| Solvent System | Type | Predicted Solubility (mg/mL at 25°C) | Rationale |

| 0.1 N HCl (pH 1.2) | Aqueous | > 10.0 | Protonation of the amine forms a soluble salt. |

| Phosphate Buffer (pH 7.4) | Aqueous | < 0.01 | Dominated by hydrophobic character in its neutral form. |

| Methanol | Polar Protic | > 50.0 | Favorable hydrogen bonding and polar interactions. |

| Acetonitrile | Polar Aprotic | ~ 25.0 | Good dipole-dipole interactions. |

| Dichloromethane | Chlorinated | > 100.0 | Excellent solvation of the aromatic and chlorinated structure. |

| Toluene | Nonpolar | ~ 5.0 | Solvates the aromatic rings but limited interaction with the amine group. |

Chemical Stability Profiling: Predicting and Preventing Degradation

Stability testing is a regulatory mandate and a scientific necessity to ensure that a chemical substance maintains its identity, purity, and quality over time.[6][7] Forced degradation, or stress testing, is the cornerstone of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9] This information is critical for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[9][10]

Principles of Forced Degradation

The objective of a forced degradation study is not to completely destroy the compound but to induce a target degradation of 5-20%.[8] This level of degradation is sufficient to detect and characterize potential impurities that may form under long-term storage conditions without being so excessive that it generates irrelevant, secondary degradation products. The studies must be guided by the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Forced Degradation Experimental Design

A comprehensive study must expose this compound to hydrolytic, oxidative, photolytic, and thermal stress. A solution of the compound (e.g., 1 mg/mL in acetonitrile/water) is typically used.

Sources

- 1. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. ijrpp.com [ijrpp.com]

- 11. snscourseware.org [snscourseware.org]

- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 13. Ich guideline for stability testing | PPTX [slideshare.net]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(2-Chlorophenoxy)aniline

Preamble: Charting the Unexplored Territory of a Xenobiotic Compound

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the current understanding and delineates a strategic path forward for elucidating the mechanism of action of 4-(2-Chlorophenoxy)aniline. It is imperative to state from the outset that, as of the latest literature review, a definitive, well-characterized mechanism of action for this specific molecule has not been established. This document, therefore, serves a dual purpose: to consolidate the existing toxicological and chemical data and to provide a comprehensive, experience-driven framework for its systematic investigation. We will proceed by leveraging data from structurally related aniline and diphenyl ether compounds to formulate plausible hypotheses and detail the rigorous experimental protocols required for their validation.

This compound: Current Knowledge and Toxicological Profile

This compound is a synthetic aromatic amine.[1][2][3] Its structure, featuring a chlorinated phenoxy group linked to an aniline moiety, suggests its potential for diverse biological interactions. The majority of available data is derived from safety and toxicological assessments.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [2][4] |

| Appearance | Varies (solid) | N/A |

| CAS Number | 56705-85-2 | [2][3] |

Summary of Toxicological Data

The compound is classified as hazardous, with acute toxicity observed via oral, dermal, and inhalation routes.[5][6][7] Prolonged or repeated exposure is associated with potential damage to multiple organs, including the liver, kidney, spleen, and central nervous system.[5]

Key toxicological endpoints include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[6][7]

-

Skin and Eye Irritation: Causes skin irritation and may cause serious eye damage.[7][8]

-

Sensitization: May cause an allergic skin reaction.[7]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]

This toxicological profile strongly suggests that this compound or its metabolites interact with critical cellular components, leading to cytotoxicity and organ damage. The broad organ involvement points towards a systemic effect, possibly initiated by metabolic activation in the liver.

Hypothesized Mechanisms of Action Based on Structural Analogs

Given the absence of direct mechanistic studies on this compound, we can formulate hypotheses based on the well-documented pathways of related aniline and chloroaniline compounds.

Hypothesis 1: Metabolic Activation to Reactive Intermediates

A primary pathway for aniline toxicity is metabolic activation in the liver by cytochrome P450 enzymes.[9] A key step is N-hydroxylation, which converts the aniline to a hydroxylamine derivative. This intermediate can be further oxidized to a nitrosobenzene, which is a reactive electrophile capable of forming covalent adducts with cellular macromolecules like proteins and DNA. This process can lead to cellular dysfunction, mutagenesis, and cytotoxicity.[9]

The presence of the chloro-substituent on the phenoxy ring may influence the rate and regioselectivity of this metabolic activation.

Caption: Hypothesized metabolic activation pathway of this compound.

Hypothesis 2: Induction of Oxidative Stress

The metabolism of aniline compounds can generate reactive oxygen species (ROS), leading to oxidative stress. This occurs when the cellular antioxidant capacity is overwhelmed. ROS can damage lipids, proteins, and DNA, and trigger inflammatory signaling pathways. The presence of a chlorinated aromatic ring could enhance ROS production.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-tiered approach is proposed. This workflow is designed to be self-validating, with each stage informing the next.

Sources

- 1. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]

- 4. This compound [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. aksci.com [aksci.com]

- 9. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorophenoxy Anilines: From Serendipitous Discovery to Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Modern Medicine

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks emerge as privileged structures—versatile scaffolds upon which a multitude of therapeutic agents are built. The chlorophenoxy aniline core is a prime example of such a scaffold. Its journey from relative obscurity to a cornerstone of targeted cancer therapies is a compelling narrative of scientific inquiry, synthetic innovation, and a deepening understanding of complex biological signaling. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of chlorophenoxy anilines, offering field-proven insights for professionals dedicated to the art and science of drug development.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of chlorophenoxy anilines is not one of a single, dramatic discovery but rather an evolutionary tale rooted in the broader history of organic synthesis. The foundational components, aniline and its derivatives, have been central to the chemical industry since the 19th century, initially for the production of synthetic dyes.[1][2][3] Aniline, first isolated in 1826 from the distillation of indigo, became a workhorse molecule, its reactivity explored and exploited for a vast array of chemical transformations.[3]

The ether linkage, another key feature of the chlorophenoxy aniline scaffold, and the incorporation of chloro-substituents on the phenoxy ring, were developments driven by the need for chemically stable and biologically active compounds. Early research into chlorophenoxy compounds focused on their use as herbicides, with compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) becoming widely used.[4][5] These early studies, while not directly aimed at human therapeutics, provided a foundational understanding of the synthesis and chemical properties of molecules containing the chlorophenoxy moiety.

The convergence of these two chemical entities—the aniline and the chlorophenoxy group—into a single scaffold for medicinal chemistry applications was a more recent development, largely driven by the rise of kinase-targeted therapies in the late 20th and early 21st centuries.

The Synthetic Cornerstone: Building the Chlorophenoxy Aniline Core

The construction of the chlorophenoxy aniline scaffold relies on the formation of a diaryl ether bond. Historically, the Ullmann condensation has been a key reaction for this purpose.[6][7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[7] While effective, the traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance.[7][9]

Experimental Protocol: Classical Ullmann Condensation for Diaryl Ether Synthesis

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine the substituted chlorophenol (1.0 eq), the substituted haloaniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add copper(I) iodide (0.1 eq) and a ligand, such as 1,10-phenanthroline (0.1 eq), to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a more versatile and milder alternative for the synthesis of diaryl ethers and, by extension, chlorophenoxy anilines.[10][11][12] This reaction allows for the formation of the crucial C-N bond under more forgiving conditions, significantly expanding the scope of accessible analogs.[10]

Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

-

Reactant and Catalyst Preparation: In a glovebox, charge a reaction vial with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent Addition and Reaction Execution: Add an anhydrous, deoxygenated solvent, such as toluene or dioxane. Seal the vial and heat the reaction mixture to 80-110°C with stirring for 4-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

The choice between these synthetic routes often depends on the specific substitution patterns of the desired chlorophenoxy aniline and the compatibility of other functional groups present in the molecule.

Mechanism of Action: Targeting the Kinome

The therapeutic significance of chlorophenoxy anilines lies in their ability to act as multi-kinase inhibitors.[13][14][15] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Chlorophenoxy aniline-based drugs, such as sorafenib and regorafenib, have been shown to inhibit a range of kinases involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[16][17][18]

Key Kinase Targets of Chlorophenoxy Aniline Derivatives:

| Kinase Target | Biological Function | Reference |

| VEGFR (1, 2, 3) | Angiogenesis, lymphangiogenesis | [13][14][16] |

| PDGFR-β | Angiogenesis, tumor growth | [13][15] |

| RAF Kinases (CRAF, BRAF) | Cell proliferation, survival (MAPK pathway) | [14][15][19] |

| KIT | Oncogenesis, cell proliferation | [13][14][16] |

| RET | Oncogenesis, cell proliferation | [13][14] |

| TIE2 | Angiogenesis | [13][17] |

| FGFR | Angiogenesis, tumor growth | [13][15] |

The ability of these drugs to inhibit multiple kinases simultaneously contributes to their broad anti-tumor activity.[13][15]

Caption: Inhibition of key signaling pathways by chlorophenoxy aniline-based multi-kinase inhibitors.

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The pharmacological profile of chlorophenoxy aniline derivatives can be significantly altered by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact:

| Modification | Impact on Activity |

| Substitution on the Phenoxy Ring | Can influence binding affinity and selectivity for different kinases. Electron-withdrawing groups can be beneficial. |

| Substitution on the Aniline Ring | Affects solubility, metabolic stability, and can introduce new interactions with the kinase active site. |

| Nature of the Linker between the Aniline and a Urea Moiety (in Sorafenib/Regorafenib) | Crucial for hydrogen bonding interactions within the kinase hinge region. |

Experimental Workflows for Evaluation

The preclinical evaluation of novel chlorophenoxy aniline derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Caption: A typical experimental workflow for the preclinical evaluation of novel chlorophenoxy aniline derivatives.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Therapeutic Applications and Future Directions

The clinical success of sorafenib and regorafenib has validated the chlorophenoxy aniline scaffold as a valuable starting point for the development of new anti-cancer agents.[16][17] Sorafenib is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[16] Regorafenib is used for metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[17]

Future research in this area is likely to focus on:

-

Developing more selective inhibitors: To reduce off-target effects and improve the therapeutic window.

-

Overcoming drug resistance: By designing compounds that are effective against mutated kinases.

-

Exploring new therapeutic areas: The anti-angiogenic and anti-proliferative properties of these compounds may be beneficial in other diseases characterized by abnormal cell growth and vascularization.

Conclusion

The journey of chlorophenoxy anilines from simple chemical building blocks to life-saving therapeutics is a testament to the power of medicinal chemistry. Through a deep understanding of their history, synthesis, and mechanism of action, researchers can continue to innovate and develop new generations of targeted therapies based on this privileged scaffold. The insights and protocols provided in this guide are intended to empower scientists in their quest to address unmet medical needs and advance the frontiers of drug discovery.

References

- National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.

- ResearchGate. (n.d.). Regorafenib mechanism of action.

- Hematology & Oncology. (n.d.). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.

- PubMed. (n.d.). Sorafenib: a clinical and pharmacologic review.

- PMC - NIH. (n.d.). The Role of Regorafenib in Hepatocellular Carcinoma.

- STIVARGA® (regorafenib) Global HCP Website. (n.d.). Mechanism of Action.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.

- ClinPGx. (n.d.). Sorafenib Pharmacodynamics.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib.

- PMC - NIH. (n.d.). PharmGKB summary: Sorafenib Pathways.

- Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Wikipedia. (n.d.). Ullmann condensation.

- Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References.

- University of Windsor. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.

- Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.

- ResearchGate. (n.d.). Chemical structures of the chlorophenoxy herbicides and their main....

- PubMed. (n.d.). The discovery of aniline and the origin of the term "aniline dye".

- Fashion History Timeline. (2019, August 8). aniline dyes.

- Pysanky.info. (n.d.). Aniline Dyes.

Sources

- 1. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 3. Aniline Dyes [pysanky.info]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 9. people.umass.edu [people.umass.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Regorafenib - NCI [dctd.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. hematologyandoncology.net [hematologyandoncology.net]

- 16. Sorafenib: a clinical and pharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Safe Handling of 4-(2-Chlorophenoxy)aniline

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(2-Chlorophenoxy)aniline, a chemical intermediate pivotal in various research and development applications. Designed for laboratory personnel, researchers, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure a secure working environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its primary hazards.

GHS Hazard Statements: While specific GHS classifications for this compound can vary slightly between suppliers, the hazards are generally consistent with related chlorinated aniline compounds. The primary hazard statements include:

-

H302: Harmful if swallowed. [1]

-

H312: Harmful in contact with skin. [1]

-

H317: May cause an allergic skin reaction.

-

H332: Harmful if inhaled. [1]

-

H410: Very toxic to aquatic life with long-lasting effects. [3]

Signal Word: Danger or Warning[1][4]

GHS Pictograms:

| Pictogram | Hazard |

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritant | |

| Carcinogenicity (suspected), Germ cell mutagenicity (suspected), Reproductive toxicity, Target organ toxicity | |

| Acute Toxicity (fatal or toxic) | |

| Hazardous to the aquatic environment |

Causality: The hazards associated with this compound stem from its chemical structure. Anilines are known to be readily absorbed through the skin and can lead to systemic toxicity. The presence of a chlorine atom can enhance its toxicological profile.

Toxicological Profile and Health Effects

Understanding the toxicological properties of this compound is fundamental to appreciating the importance of the prescribed safety measures.

-

Acute Toxicity : Harmful if ingested, inhaled, or absorbed through the skin.[1] Symptoms of acute exposure may include headache, nausea, vomiting, diarrhea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[5]

-

Skin and Eye Irritation : Direct contact can cause significant skin and eye irritation.[1][2] Prolonged or repeated skin contact may lead to dermatitis.

-

Sensitization : May cause an allergic skin reaction in susceptible individuals.[4]

-

Chronic Toxicity : Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, and blood.[6] Some aniline compounds are suspected of causing genetic defects and cancer.[5]

Expert Insight: A key concern with aniline derivatives is their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is the underlying cause of cyanosis and a critical consideration in exposure incidents.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the primary defense against exposure.

Engineering Controls

-

Ventilation : Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[7]

-

Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable.

| PPE Item | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][9] | Protects against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] Gloves must be inspected before use and disposed of properly.[9] | Prevents skin contact and absorption. |

| Skin and Body Protection | A lab coat or chemical-resistant apron.[4][6] For larger quantities or spill response, impervious clothing or a full suit may be necessary.[6] | Minimizes skin exposure. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with appropriate cartridges is required.[6] | Prevents inhalation of harmful dust or aerosols. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][8]

-

Minimize dust generation and accumulation.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[6][7]

-

Store in a locked poison room or an area accessible only to authorized personnel.[7]

Emergency Procedures

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth if the material is toxic). Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention. |

Spill Response

A small-scale spill can be managed by trained personnel with the appropriate PPE and spill kits. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[6]

-

Chemical Disposal : Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow the chemical to enter drains or waterways.[4]

-

Contaminated Packaging : Dispose of contaminated packaging as unused product.[9]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO[10] |

| Molecular Weight | 219.67 g/mol [10] |

| Appearance | Pale yellow powder[11] |

| Boiling Point | 205°C at 12 mmHg[4] |

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and comprehensive emergency preparedness, researchers and scientists can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource for fostering a culture of safety and responsibility in the laboratory.

References

-

2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet - 4-((1H-Benzo[d][1][4][6]triazol-1-yl)methyl)aniline. (2021, May 1). Angene Chemical. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. echemi.com [echemi.com]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. fishersci.com [fishersci.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. angenechemical.com [angenechemical.com]

- 10. scbt.com [scbt.com]

- 11. Page loading... [guidechem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-(2-Chlorophenoxy)aniline

Introduction: The Strategic Role of 4-(2-Chlorophenoxy)aniline in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to printing.[1] Their ubiquity stems from a straightforward and cost-effective synthesis process, coupled with the ability to produce a vast spectrum of brilliant colors. The core structure of any azo dye is the azobenzene moiety (Ar-N=N-Ar'), where the specific properties of the dye—such as color, solubility, and fastness—are meticulously tuned by the nature of the aromatic (Ar) substituents.

The intermediate, this compound, serves as a highly valuable precursor for the diazo component in the synthesis of sophisticated monoazo and bisazo dyes. Its unique structure, featuring a phenoxy ether linkage and a strategically placed chlorine atom, offers several advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the ether linkage can influence the electronic environment of the resulting dye, often leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts.

-

Enhanced Molar Extinction Coefficient: The extended conjugation provided by the diphenyl ether backbone can increase the intensity of the color.

-

Improved Fastness Properties: The bulky and rigid structure can enhance the dye's affinity for hydrophobic fibers like polyester and improve its resistance to light, washing, and sublimation.[2][3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of azo dyes derived from this compound. It combines detailed, field-proven protocols with the underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental design.

Health, Safety, and Hazard Management

The synthesis of azo dyes involves the handling of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

2.1 Reagent Hazard Profile The primary intermediate, this compound, and related chloroaniline compounds are classified as hazardous.[4][5][6]

| Substance | CAS Number | Key Hazards | Precautionary Statements |

| This compound | 2658-08-4 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] | P261, P264, P270, P271, P280 |

| **Sodium Nitrite (NaNO₂) ** | 7632-00-0 | Oxidizing solid, Toxic if swallowed, Very toxic to aquatic life. | P220, P264, P273, P301+P310 |

| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | P260, P280, P303+P361+P353, P305+P351+P338 |

| 2-Naphthol | 135-19-3 | Harmful if swallowed, Causes serious eye irritation. | P264, P280, P301+P312 |

2.2 Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves.[4][7] Handle all solids in a fume hood to avoid inhalation of dust.[5]

-

Ventilation: All steps of the synthesis must be performed in a well-ventilated chemical fume hood.[4]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not let chemicals enter drains.[4]

-

Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits ready.